TTA-Q6 is primarily sourced from chemical synthesis involving thenoyltrifluoroacetone derivatives. It falls under the category of organic compounds and is specifically classified as a calcium channel blocker. This classification highlights its role in influencing cellular calcium levels, which is crucial for various physiological processes.
The synthesis of TTA-Q6 typically involves several steps:
TTA-Q6 possesses a complex molecular structure characterized by the presence of a trifluoromethyl group and a carbonyl group, which are integral to its function as a calcium channel antagonist.
The three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its conformational flexibility and binding sites.
TTA-Q6 participates in various chemical reactions that are significant for its application:
The mechanism of action of TTA-Q6 primarily revolves around its ability to inhibit calcium influx through voltage-gated calcium channels:
TTA-Q6 exhibits several notable physical and chemical properties:
Thermal analysis techniques such as thermogravimetric analysis (TGA) can be employed to study the stability of TTA-Q6 under varying temperatures, providing insights into its thermal behavior.
TTA-Q6 has several applications in scientific research:
TTA-Q6 ((S)-4-(6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile) is a structurally optimized quinazolinone derivative that functions as a potent and selective antagonist of voltage-gated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). Its selectivity arises from preferential binding to the inactivated state of these channels, a biophysical characteristic distinguishing T-type from high-voltage-activated calcium channels [1] [5] [7]. The quinazolinone core enables specific interactions within the channel pore, while the 4-cyano phenyl group at position 4 and the 2,2,2-trifluoroethyl moiety at position 3 enhance hydrophobic interactions and steric hindrance, respectively, limiting affinity for L-type and other calcium channel families [1] [8]. Electrophysiological studies confirm that TTA-Q6 exhibits significantly higher potency against T-type currents, with minimal activity on sodium or potassium channels at therapeutic concentrations, underpinning its molecular selectivity [1] [10].
The functional antagonism of TTA-Q6 exhibits profound dependence on membrane potential, clearly demonstrated in standardized Fluorometric Imaging Plate Reader assays:
Table 1: TTA-Q6 Inhibition in Fluorometric Imaging Plate Reader Assays Under Different Membrane Potentials
Assay Condition | Membrane Potential | IC50 Value | Physiological Relevance |
---|---|---|---|
Depolarized Assay | ≈ -25 mV | 14 nM | Mimics standard cell lines (e.g., HEK293) where T-type channels are largely inactivated. Measures block of residual available channels. |
Hyperpolarized Assay | ≈ -70 mV | 590 nM | Mimics neuronal resting potential. Measures block after channels recover from inactivation to the resting state. |
Under depolarized conditions (approximately -25 mV), characteristic of common cell lines like HEK293, T-type calcium channels exist predominantly in an inactivated state. Here, TTA-Q6 demonstrates high potency (IC50 = 14 nM), reflecting its strong binding affinity for the inactivated channel conformation [1] [7]. Conversely, under physiologically relevant hyperpolarized conditions (approximately -70 mV), mimicking the resting membrane potential of neurons, these channels transition to a resting state available for activation. In this state, TTA-Q6's potency decreases significantly (IC50 = 590 nM), revealing a 42-fold difference. This state-dependent blockade is critical for its therapeutic effects in conditions like absence epilepsy, where hyperpolarization-triggered rebound burst firing, mediated by T-type channels, contributes to pathological thalamocortical oscillations [7] [10]. The hyperpolarized assay, often employing cells co-expressing Kir2.3 channels to maintain the required negative potential, provides a more physiologically relevant assessment of TTA-Q6's inhibitory capability against neuronal T-type currents [7].
The quinazolinone scaffold represents a privileged structure in medicinal chemistry, conferring diverse biological activities. Optimization of this scaffold has been crucial for developing selective T-type calcium channel antagonists like TTA-Q6. Key structural modifications and their impact on T-type channel activity are delineated below and summarized in Table 2:
Table 2: Key Structure-Activity Relationship Features of TTA-Q6 and Related Quinazolinone T-Type Antagonists
Structural Feature | Role in T-Type Channel Antagonism | Consequence of Modification |
---|---|---|
Quinazolin-4(3H)-one Core | Essential scaffold for binding; provides H-bond acceptor (C2=O) and hydrophobic surface. | Removal or significant alteration (e.g., quinoline, phthalazine) abolishes activity. |
C2 Carbonyl (Oxo Group) | Acts as key H-bond acceptor. | Replacement (e.g., thione, methylene) reduces potency. |
C3 -CH₂CF₃ Group | Confers steric bulk and electron-withdrawing properties; enhances hydrophobic interactions. Critical for selectivity over L-type. | Smaller alkyl groups (ethyl, methyl) reduce potency and selectivity. Removal eliminates activity. |
C4 (S)-4-Cyanophenyl | Nitrile group provides dipole for specific interactions; phenyl ring enables hydrophobic contacts. | Unsubstituted phenyl, heteroaryl, or alkyl chains drastically reduce potency. Position of nitrile (meta, ortho) less favorable than para. |
C6 Chloro Substituent | Modifies electron density; potential for hydrophobic/halogen bonding. | Removal (H) or substitution (F) decreases potency. Bulkier groups (Br) may not improve activity. |
4-Cyclopropyl Ring (Fused) | Enforces conformational rigidity, optimizing spatial orientation of C3/C4 substituents for binding. | Larger or smaller fused rings (cyclobutyl, methylene) reduce potency and selectivity. |
This SAR profile highlights the intricate balance required for potent and selective T-type channel blockade. The specific combination of the electron-withdrawing trifluoroethyl group, the conformationally restricting cyclopropyl ring, the hydrogen-bonding carbonyl, and the dipolar 4-cyanophenyl group on the quinazolinone core distinguishes TTA-Q6 from earlier non-selective antagonists and less potent quinazolinone analogues. While the quinazolinone scaffold is also exploited in kinase inhibitors (e.g., EGFR TKIs like gefitinib), the critical substitutions in TTA-Q6—particularly the 3-trifluoroethyl and 4-cyanophenyl groups—divert its activity towards selective calcium channel blockade rather than kinase inhibition, demonstrating scaffold versatility [3] [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1